Dacarbazine

Description

Properties

IUPAC Name |

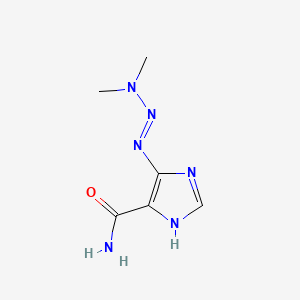

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXTQMXEQVLRF-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=N/C1=C(NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6O | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dacarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

IVORY MICROCRYSTALINE SUBSTANCE | |

CAS No. |

4342-03-4 | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dacarbazine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dacarbazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dacarbazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dacarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GR28W0FJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |

| Record name | DACARBAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20085 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dacarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DACARBAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the DNA Alkylation Mechanism of Dacarbazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacarbazine (B1669748) (DTIC), a triazene (B1217601) derivative, is an established chemotherapeutic agent used in the treatment of various malignancies, most notably metastatic malignant melanoma and Hodgkin's lymphoma.[1][2][3] It functions as a non-cell cycle-specific alkylating agent, a class of drugs that exert their cytotoxic effects by covalently attaching an alkyl group to DNA.[4][5] However, this compound itself is an inactive prodrug.[1] Its therapeutic activity is entirely dependent on its metabolic bioactivation, primarily in the liver, to form a reactive methylating species that ultimately damages the DNA of rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[1][2][5]

This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated DNA alkylation, from its initial metabolic activation to the resulting DNA lesions and the cellular responses they trigger. It includes a summary of key quantitative data, detailed experimental protocols for studying its action, and visualizations of the critical pathways and workflows involved.

Metabolic Activation of this compound

The transformation of this compound into its active form is a critical multi-step process initiated by the cytochrome P450 (CYP) mixed-function oxidase system in the liver.[1][6]

Enzymatic N-demethylation

The primary metabolic pathway involves the N-demethylation of this compound.[7] This reaction is catalyzed by several CYP isoforms, with CYP1A2 being the predominant enzyme in the liver.[6][8] CYP1A1 and CYP2E1 also contribute, with CYP1A1 playing a role in extrahepatic metabolism and CYP2E1 contributing at higher this compound concentrations.[6][8] This enzymatic oxidation generates a highly unstable carbinolamine intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC).[7][9]

HMMTIC then spontaneously decomposes, losing a molecule of formaldehyde, to yield the principal active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[7][8][9] MTIC is the proximate alkylating agent responsible for the cytotoxic effects of this compound.[10]

Caption: Metabolic bioactivation of this compound in the liver.

Quantitative Metabolic Data

The kinetics of this compound metabolism by the primary human CYP450 isoforms have been characterized using recombinant enzymes. These data are crucial for understanding the rate of activation and potential drug-drug interactions.

| Enzyme | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Reference |

| Recombinant Human CYP1A1 | 595 ± 111 µM | 0.684 nmol/min/mg protein | [6][8] |

| Recombinant Human CYP1A2 | 659 ± 88 µM | 1.74 nmol/min/mg protein | [6][8] |

| Recombinant Human CYP2E1 | > 2.8 mM | Not determined | [6][8] |

Core Mechanism: DNA Alkylation

Once formed, MTIC is a short-lived species that initiates the DNA alkylation process.[10] It does not require enzymatic catalysis for its subsequent reactions.

Generation of the Methyldiazonium Ion

MTIC undergoes spontaneous heterolytic cleavage to generate two products: 5-aminoimidazole-4-carboxamide (B1664886) (AIC), a stable and major metabolite found in plasma and urine, and the highly reactive electrophile, the methyldiazonium ion (CH₃N₂⁺).[6][10] This methyldiazonium ion is the ultimate alkylating species that reacts with nucleophilic sites on DNA bases.[1][11]

DNA Adduct Formation

The primary targets for the methyldiazonium ion are the nitrogen and oxygen atoms in purine (B94841) bases.[11] The principal and most clinically relevant DNA adducts formed are:

-

N7-methylguanine (N7-meG) : The most abundant adduct.[12][13]

-

O6-methylguanine (O6-meG) : Less frequent but considered the most critical lesion for the cytotoxic and mutagenic effects of this compound.[1][11][12]

-

N3-methyladenine (N3-meA) is also formed to a lesser extent.

The formation of O6-meG is particularly damaging because it readily mispairs with thymine (B56734) instead of cytosine during DNA replication.[1] If not repaired, this mismatch can lead to G:C to A:T transition mutations and trigger futile cycles of mismatch repair (MMR), which can culminate in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][11]

Caption: The pathway from MTIC to DNA damage and apoptosis.

DNA Repair and Cellular Resistance

The efficacy of this compound is significantly modulated by the cell's intrinsic DNA repair capacity. Resistance to therapy is often linked to the efficient removal of cytotoxic DNA adducts.[13][14]

O6-Methylguanine-DNA Methyltransferase (MGMT)

The primary mechanism of resistance to this compound involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA-alkyltransferase (AGT).[11][12] MGMT directly reverses the O6-meG lesion by transferring the methyl group from the guanine (B1146940) to one of its own cysteine residues.[11][15] This is a stoichiometric, "suicide" reaction that permanently inactivates the MGMT protein.[11] High expression levels of MGMT in tumor cells can rapidly repair the O6-meG adducts before they can trigger cell death, thereby conferring resistance.[1][11] Conversely, repeated administration of this compound can deplete cellular MGMT levels, potentially increasing the formation and persistence of O6-meG adducts in subsequent treatment cycles.[12]

Quantitative Data on DNA Adducts and Repair

Studies in patients treated with this compound have quantified the formation of DNA adducts and the corresponding depletion of MGMT (AGT) in peripheral blood lymphocytes.

| Parameter | Post-Dose 1 (1.0 g/m²) | Post-Dose 2 (1.0 g/m²) | Reference |

| Peak O⁶-meG Level | Detected at 1 hour | Detected at 4 hours | [12] |

| AGT (MGMT) Depletion (at 24h) | 56.7% of pre-treatment level | 55.0% of pre-treatment level | [12] |

| O⁶-meG Formation | Baseline levels | Significant increase (P=0.0001) | [12] |

Note: The increase in O6-meG formation after the second dose is likely due to the partial depletion of AGT (MGMT) from the first dose.[12]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic activation of this compound by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with this compound and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prostigmin.com [prostigmin.com]

- 14. [this compound, a chemotherapeutic against metastatic melanoma and a reference drug for new treatment modalities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocatechuic aldehyde acts synergistically with this compound to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Dacarbazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (B1669748), an essential chemotherapeutic agent primarily used in the treatment of metastatic melanoma and Hodgkin's lymphoma, requires robust and well-defined synthesis and purification protocols to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the prevalent methods for this compound synthesis, with a primary focus on the diazotization of 5-amino-1H-imidazole-4-carboxamide (AICA), and an alternative route commencing from glycine (B1666218). Detailed experimental procedures, quantitative data on yields and purity, and methods for purification, including recrystallization and chromatographic analysis, are presented. This document aims to serve as a practical resource for researchers and professionals involved in the development and manufacturing of this compound.

Introduction

This compound (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, DTIC) is an alkylating agent that functions as a purine (B94841) analog.[1] Its cytotoxic effects are mediated through the methylation of DNA, which ultimately inhibits DNA, RNA, and protein synthesis.[1][2] The synthesis of this compound was first reported in 1959.[3] This guide delineates the chemical synthesis and subsequent purification of this critical antineoplastic drug.

Synthesis of this compound

Two primary synthetic routes for this compound are prominently described in the scientific literature. The most common and industrially favored method involves the diazotization of 5-amino-1H-imidazole-4-carboxamide (AICA), followed by a coupling reaction with dimethylamine (B145610). A less common, multi-step approach utilizes glycine as the starting material.

Synthesis from 5-Amino-1H-imidazole-4-carboxamide (AICA)

This method is the most direct and widely employed synthesis of this compound, generally offering higher yields.[3] The process can be summarized in two key stages: the formation of a diazonium salt from AICA, and the subsequent coupling with dimethylamine.

Stage 1: Diazotization of 5-Amino-1H-imidazole-4-carboxamide (AICA)

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 378 mg (3.0 mmol) of 5-amino-4-imidazolecarboxamide in 1.0 mL of distilled water.[4]

-

Slowly add a diluted solution of 1.2 mL (approximately 12.0 mmol) of concentrated hydrochloric acid in 2.0 mL of water to the stirring suspension, maintaining the temperature at or below 5°C.[4][5]

-

Prepare a solution of 207 mg (3.0 mmol) of sodium nitrite (B80452) in 1.0 mL of distilled water.[4]

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.[4][5]

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization. The reaction mixture typically turns a peony color.[4]

Stage 2: Coupling with Dimethylamine

-

In a separate flask, prepare a solution of dimethylamine.

-

The freshly prepared diazonium salt solution is then slowly added to the dimethylamine solution, again maintaining a low temperature (0-5°C) with constant stirring.

-

The this compound product precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water, and then dried under vacuum.[3]

Logical Relationship of the AICA Synthesis Route

Caption: Synthesis of this compound from AICA.

Synthesis from Glycine

This alternative, multi-step synthesis begins with the amino acid glycine and proceeds through several intermediates to form AICA, which is then converted to this compound as described above.[3][6]

-

Esterification of Glycine: Glycine is reacted with thionyl chloride in methanol (B129727) to produce glycine methyl ester.[4]

-

Formylation: The glycine methyl ester is then formylated using methyl formate (B1220265) and triethylamine (B128534) to yield N-formylglycine methyl ester.[4]

-

Dehydration and Amidation: Subsequent steps involving dehydration and amidation lead to the formation of 2-isocyanoacetamide.[6]

-

Cyclization: 2-isocyanoacetamide is cyclized with cyanamide (B42294) in the presence of a base to form 5-amino-1H-imidazole-4-carboxamide (AICA).[6]

-

Conversion to this compound: The resulting AICA is then converted to this compound via diazotization and coupling with dimethylamine as detailed in section 2.1.[6]

Workflow for the Glycine Synthesis Route

Caption: Multi-step synthesis of this compound from Glycine.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. For this compound, hot methanol is a frequently cited solvent.

-

Dissolve the crude this compound product in a minimal amount of hot methanol.

-

If insoluble impurities are present, the hot solution can be filtered.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the purified this compound crystals by filtration.

-

Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Recent studies have also explored the formation of this compound co-crystals with various carboxylic acids (e.g., oxalic acid, fumaric acid, succinic acid) using methanol or methanol/water mixtures for recrystallization, which can improve solubility and stability.[7]

Chromatographic Methods

While detailed preparative HPLC protocols for this compound purification are not extensively published, analytical HPLC methods can be adapted for this purpose. Reversed-phase chromatography is a suitable technique.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile (B52724) is typical. Gradient elution may be employed for better separation of impurities.

-

Detection: UV detection at a wavelength of around 323-329 nm is suitable for this compound.

For preparative HPLC, the principles are similar, but a larger column and higher flow rates are used to handle larger quantities of the compound. The fractions containing the pure this compound are collected and the solvent is removed.

Data Presentation

Table 1: Summary of Yields for this compound Synthesis Routes

| Synthesis Route | Starting Material | Key Intermediates/Reactions | Reported Overall Yield | Reference(s) |

| Diazotization | 5-Amino-1H-imidazole-4-carboxamide (AICA) | Diazotization and coupling | 76-86% | [3] |

| Multi-step | Glycine | Esterification, formylation, dehydration, amidation, cyclization | ~22.3% | [6] |

Table 2: Purity Data and Analytical Methods

| Purification Method | Analytical Technique | Purity Achieved | Key Parameters | Reference(s) |

| Recrystallization | HPLC | >99% (typical for pharmaceutical grade) | Solvent: Hot Methanol | General practice |

| HPLC | Analytical HPLC | Purity assessment | C18 column, Mobile phase: Buffer/Acetonitrile or Methanol, UV detection at ~323-329 nm | [8] |

Conclusion

The synthesis of this compound via the diazotization of AICA remains the most efficient and widely used method. While the synthesis from glycine offers an alternative, it involves more steps and results in a lower overall yield. Purification of this compound is critical, with recrystallization from hot methanol being a standard and effective technique. Chromatographic methods, particularly HPLC, are invaluable for assessing purity and can be scaled up for preparative purification. This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound, intended to aid researchers and professionals in the pharmaceutical sciences. Further optimization of purification protocols, particularly the development of robust preparative HPLC methods, could further enhance the quality and yield of the final active pharmaceutical ingredient.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. veeprho.com [veeprho.com]

- 3. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03238K [pubs.rsc.org]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. neuroquantology.com [neuroquantology.com]

- 7. Stability indicating HPLC method for the determination of this compound in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

Dacarbazine's Dance with Light: An In-depth Guide to its Photostability and Degradation

For Immediate Release

[City, State] – [Date] – Dacarbazine (B1669748), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, is notoriously susceptible to degradation upon exposure to light. This comprehensive technical guide delves into the critical aspects of this compound's photostability, elucidating its degradation pathways, and providing detailed experimental protocols for its analysis. This document is an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the safety and efficacy of this compound formulations.

This compound's sensitivity to light necessitates careful handling and administration to prevent the formation of potentially toxic and less effective degradation products. Understanding the kinetics and mechanisms of this degradation is paramount for the development of stable formulations and for establishing appropriate storage and handling guidelines.

Unraveling the Degradation Pathways

Upon exposure to light, this compound undergoes a series of chemical transformations, leading to the formation of several key degradation products. The two primary photodegradants identified are 2-azahypoxanthine and 4-diazoimidazole-5-carboxamide (Diazo-IC) .[1][2][3] The formation of these products is influenced by various factors, including the pH of the solution and the intensity and wavelength of the light source.[4]

The degradation kinetics of this compound in the presence of light have been reported to follow pseudo-zero-order or pseudo-first-order models, depending on the specific experimental conditions.[4][5] In the dark, the hydrolysis of this compound typically follows pseudo-first-order kinetics.[4]

Below is a diagram illustrating the primary photodegradation pathways of this compound.

Quantitative Analysis of this compound Degradation

Forced degradation studies are crucial for understanding the stability of a drug substance under various stress conditions. The following table summarizes the percentage of this compound degradation observed under different conditions as reported in the literature.

| Stress Condition | Parameters | Degradation (%) | Reference |

| Oxidative | Not Specified | 21.89 | [5] |

| Acidic | Not Specified | 14.96 | [5] |

| Alkaline | Not Specified | 11.31 | [5] |

| Photolytic | Not Specified | 1.15 | [5] |

| Thermal | Not Specified | 1.08 | [5] |

Experimental Protocols

Accurate assessment of this compound's photostability and its degradation products requires robust analytical methods and well-defined experimental protocols.

Protocol 1: Photostability Testing of this compound (ICH Q1B Guideline)

This protocol outlines a general procedure for photostability testing of this compound drug substance and drug product, based on the principles of the ICH Q1B guideline.[6][7][8][9][10][11][12]

Methodology:

-

Sample Preparation:

-

For drug substance, place a thin layer of the material in a chemically inert and transparent container.

-

For drug product, expose the product directly. If significant degradation occurs, test the product in its immediate packaging and then in the marketing package.

-

Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Place the samples in a photostability chamber equipped with a light source capable of emitting both visible and UVA radiation, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Maintain a constant temperature to differentiate between thermal and photodegradation.

-

-

Sample Analysis:

-

At predetermined time intervals, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

-

-

Data Evaluation:

-

Compare the assay values and impurity profiles of the light-exposed samples to those of the dark control.

-

Any degradation observed in the light-exposed sample that is not present in the dark control can be attributed to photodegradation.

-

Characterize any significant degradation products.

-

Protocol 2: Stability-Indicating HPLC Method for this compound and its Photodegradation Products

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound and its major photodegradation products.[13][14][15]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Orthophosphoric acid buffer : Acetonitrile (90:10, v/v), pH 5 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 323 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

Methodology:

-

Standard and Sample Preparation:

-

Prepare standard stock solutions of this compound and its known degradation products (if available) in a suitable solvent (e.g., mobile phase).

-

Prepare a series of working standard solutions by diluting the stock solutions to construct a calibration curve.

-

For analysis of samples from the photostability study, dilute them with the mobile phase to fall within the concentration range of the calibration curve.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions, followed by the sample solutions.

-

Record the chromatograms and integrate the peak areas.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration for the standard solutions.

-

Determine the concentration of this compound and its degradation products in the samples using the calibration curve.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Conclusion

The photolability of this compound is a critical factor that can impact its therapeutic efficacy and safety. A thorough understanding of its degradation pathways and the implementation of robust analytical methods are essential for the development of stable pharmaceutical formulations. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working to ensure the quality and reliability of this compound-containing products. By adhering to these principles, the risks associated with photodegradation can be effectively mitigated, ultimately benefiting patients who rely on this important anticancer agent.

References

- 1. Photodegradation of this compound Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Impact of Light Shielding on Photo-Degradation of this compound during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ikev.org [ikev.org]

- 10. q1scientific.com [q1scientific.com]

- 11. fda.gov [fda.gov]

- 12. jordilabs.com [jordilabs.com]

- 13. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR this compound BY USINGRP-HPLC | Neuroquantology [neuroquantology.com]

- 14. neuroquantology.com [neuroquantology.com]

- 15. Highly Soluble this compound Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

Dacarbazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (B1669748) (DTIC), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, is a synthetic triazene (B1217601) analogue that functions as a DNA alkylating agent. This technical guide provides an in-depth exploration of the chemical properties and reactivity of this compound. It details its physicochemical characteristics, mechanism of action, decomposition pathways, and relevant experimental protocols. The information is presented to support researchers, scientists, and drug development professionals in their work with this important chemotherapeutic agent.

Chemical Properties of this compound

This compound is a white to ivory-colored crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 5-(3,3-Dimethyl-1-triazen-1-yl)-1H-imidazole-4-carboxamide | [3][4] |

| CAS Number | 4342-03-4 | [1][3] |

| Molecular Formula | C₆H₁₀N₆O | [1][3] |

| Molecular Weight | 182.18 g/mol | [1][5] |

| Melting Point | 205 °C; Decomposes explosively at 250-255 °C | [1][2] |

| Solubility | Slightly soluble in water and ethanol; Soluble in DMSO | [2][6][7] |

| pKa | 4.42 | [1] |

| Appearance | White to ivory microcrystalline solid | [1][2] |

Reactivity and Mechanism of Action

This compound is a prodrug, meaning it is biologically inactive until it undergoes metabolic activation.[8] Its cytotoxic effects are a result of its ability to alkylate DNA, leading to the inhibition of DNA, RNA, and protein synthesis.[3][9]

Metabolic Activation

In the liver, this compound is N-demethylated by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).[8] MTIC is an unstable intermediate that spontaneously decomposes to 5-aminoimidazole-4-carboxamide (B1664886) (AIC) and a highly reactive methyldiazonium ion (CH₃N₂⁺).[8][10]

Caption: Metabolic activation of this compound to the reactive methyldiazonium ion.

DNA Alkylation

The methyldiazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.[8] The primary targets for alkylation are the N7 and O6 positions of guanine (B1146940) residues.[8][11] The formation of O6-methylguanine is particularly cytotoxic as it can lead to mispairing with thymine (B56734) during DNA replication.[12]

Induction of Apoptosis

The DNA damage induced by this compound triggers cellular stress responses, including cell cycle arrest and apoptosis (programmed cell death).[6][13] The presence of O6-methylguanine adducts is recognized by the DNA mismatch repair (MMR) system, which, in a futile attempt to repair the lesion, can lead to DNA strand breaks and the initiation of the apoptotic cascade.[8][12] This process primarily involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[6][14]

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Chemical Decomposition

This compound is a relatively unstable compound, particularly when exposed to light and acidic or alkaline conditions.[2][15] Its decomposition can impact its therapeutic efficacy and potentially lead to the formation of toxic byproducts.

Photodecomposition

This compound is extremely sensitive to light.[1] Upon exposure to light, it undergoes photodecomposition to form 5-diazoimidazole-4-carboxamide (B1140617) (Diazo-IC) and dimethylamine (B145610). Diazo-IC can further degrade to 2-azahypoxanthine (B601068) or 4-carbamoylimidazolium-5-olate depending on the pH and light conditions. The formation of Diazo-IC has been associated with pain upon intravenous infusion.

Caption: Major photodecomposition pathway of this compound.

pH-Dependent Degradation

The degradation of this compound in aqueous solutions is pH-dependent.[15] Both hydrolytic and photolytic reactions are influenced by the ionization state of the molecule.[15] In acidic and alkaline conditions, this compound is susceptible to degradation.[14] The primary degradation product in both hydrolysis and photolysis is 2-azahypoxanthine.[15]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 5-amino-1H-imidazole-4-carboxamide followed by an azo coupling reaction with dimethylamine.[9]

Materials:

-

5-amino-1H-imidazole-4-carboxamide

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Carbonate

-

40% Dimethylamine solution

-

Methanol

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (B86663)

-

Silica (B1680970) Gel for chromatography

Procedure:

-

Diazotization:

-

Dissolve 5-amino-1H-imidazole-4-carboxamide in a mixture of concentrated hydrochloric acid and water, and cool the solution in an ice bath to 0 °C.[5]

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.[5]

-

Stir the mixture for an additional 15 minutes after the addition is complete.[5]

-

Add a small amount of urea to quench any excess nitrous acid.[5]

-

-

Azo Coupling:

-

Purification:

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can be used for the quantification of this compound in bulk drug and pharmaceutical dosage forms.[1][4]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of 0.1% o-phosphoric acid and acetonitrile (B52724) (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 323 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient (e.g., 25 °C) |

Sample Preparation:

-

Prepare a standard stock solution of this compound in a suitable diluent (e.g., the mobile phase).

-

For pharmaceutical preparations, dissolve a known amount of the product in the diluent to achieve a concentration within the linear range of the assay.

-

Filter all solutions through a 0.45 µm membrane filter before injection.

Stability Studies

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound and its formulations. These studies should be conducted according to ICH guidelines.

Photostability Testing:

-

Expose the this compound sample (in solid state or in solution) to a light source under controlled conditions (e.g., a UV lamp in a dark chamber).[7]

-

Store a control sample protected from light under the same temperature and humidity conditions.

-

At specified time intervals, withdraw samples and analyze the this compound content using a validated stability-indicating HPLC method.

pH-Dependent Stability Testing:

-

Prepare solutions of this compound in buffers of different pH values (e.g., acidic, neutral, and alkaline).

-

Store the solutions at a constant temperature.

-

At predetermined time points, analyze the concentration of this compound in each solution by HPLC to determine the degradation rate at different pH levels.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and reactivity of this compound. Understanding its mechanism of action as a DNA alkylating agent, its metabolic activation, and its degradation pathways is essential for its safe and effective use in a clinical setting and for the development of new drug delivery systems and combination therapies. The experimental protocols outlined herein offer a foundation for the synthesis, analysis, and stability assessment of this critical anticancer drug.

References

- 1. CN110305067A - A kind of optimum synthesis technique of anticancer drug this compound - Google Patents [patents.google.com]

- 2. This compound Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined pitavastatin and this compound treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Killing and mutagenic actions of this compound, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. DEVELOPMENT OF THE BASICS OF PRODUCTION TECHNOLOGY OF this compound SUBSTANCE WITH ANTICANCER EFFECT | Academic Journals and Conferences [science.lpnu.ua]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Combined pitavastatin and this compound treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of a novel biocompatible pseudo-hexagonal NaCa-layered double metal hydroxides for smart pH-responsive drug release of this compound and enhanced anticancer activity in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolism of Dacarbazine: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, a comprehensive understanding of a drug's metabolic fate is paramount. This technical guide provides an in-depth exploration of the in vivo metabolism of the alkylating agent dacarbazine (B1669748) (DTIC), focusing on its activation, the formation of its critical metabolites, and its ultimate mechanism of action.

Introduction to this compound

This compound (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide) is a cornerstone chemotherapeutic agent, primarily indicated for the treatment of malignant melanoma and Hodgkin's lymphoma.[1] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects. This activation process is a critical determinant of both its efficacy and its toxicity profile. The antitumor activity of this compound is dependent on its biotransformation into the active alkylating species, which ultimately methylates DNA, leading to cell death.

The Metabolic Activation Pathway of this compound

The bioactivation of this compound is a multi-step process initiated primarily in the liver by the cytochrome P450 (CYP) mixed-function oxidase system. The central active metabolite is 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC).

Enzymatic N-Demethylation

This compound undergoes oxidative N-demethylation, a reaction catalyzed by specific CYP isoforms.[2] This initial step involves the hydroxylation of one of the N-methyl groups to form an unstable intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC).[3][4] HMMTIC then spontaneously loses formaldehyde (B43269) to yield the principal active metabolite, MTIC.[3][4]

The key enzymes responsible for this critical activation step in humans are:

-

CYP1A2: Considered the predominant enzyme for hepatic this compound metabolism at therapeutic concentrations.[1][2]

-

CYP1A1: Plays a role in the extrahepatic metabolism of this compound.[1][2]

-

CYP2E1: Contributes to metabolism, particularly at higher substrate concentrations of this compound.[1][2]

The involvement of these specific CYP enzymes highlights the potential for drug-drug interactions and genetic polymorphisms to influence this compound's efficacy and toxicity.

Spontaneous Decomposition of MTIC

MTIC is a chemically unstable compound with a short half-life. It undergoes spontaneous, non-enzymatic decomposition under physiological conditions. This breakdown is the pivotal event that generates the ultimate cytotoxic species. MTIC cleaves into two molecules:

-

5-aminoimidazole-4-carboxamide (B1664886) (AIC): An inactive metabolite that is a major circulating and excretory product.[5]

-

Methyldiazonium ion (CH₃N₂⁺): A highly reactive electrophilic species. This cation is the ultimate alkylating agent responsible for this compound's therapeutic and mutagenic effects.[1]

The metabolic activation cascade is depicted in the diagram below.

Pharmacokinetics of this compound and Its Metabolites

The clinical activity of this compound is influenced by the pharmacokinetic profiles of the parent drug and its key metabolites. These parameters can exhibit significant inter-individual variability.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters reported for this compound and its major metabolite, AIC, in adult human patients. It is important to note that values can vary based on the patient population, dosing schedule, and analytical methods used.

| Parameter | This compound (DTIC) | 5-Aminoimidazole-4-carboxamide (AIC) | Reference(s) |

| Terminal Half-life (t½) | 41.4 min (range: 30.3–51.6 min) | 43.0–116 min | [5] |

| ~2.5 hours | - | [6] | |

| Total Clearance | 15.4 mL/kg·min (range: 8.7–23.3) | - | [5] |

| Renal Clearance | 5.2–10.9 mL/kg·min | 2.6–5.3 mL/kg·min | [5] |

| Volume of Distribution (Vd) | 0.632 L/kg | - | [5] |

| Urinary Excretion (% of dose) | 46%–52% (unchanged) | 9%–18% | [5] |

| AUC (Area Under the Curve) | Varies significantly with dose | Varies significantly with dose | [6][7][8] |

Data for HMMTIC and MTIC are often challenging to quantify accurately in vivo due to their instability.

Enzyme Kinetics

In vitro studies using recombinant human enzymes have elucidated the kinetic parameters for the primary metabolic step.

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Reference(s) |

| CYP1A1 | 595 | 0.684 | [2] |

| CYP1A2 | 659 | 1.74 | [2] |

| CYP2E1 | >2800 | - | [2] |

Mechanism of Action: DNA Alkylation

The therapeutic effect of this compound is mediated by the methyldiazonium ion, which acts as a powerful DNA methylating agent.

This reactive cation transfers a methyl group to nucleophilic sites on DNA bases, primarily guanine.[1] The major adducts formed are:

While N7-meG is the more abundant adduct, the formation of O6-meG is considered more significant for the drug's cytotoxic and mutagenic effects.[9][10] O6-methylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication. This mismatch can trigger futile cycles of DNA mismatch repair, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Metabolic activation of this compound by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of this compound (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound and unesbulin and CYP1A2‐mediated drug interactions in patients with leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized phase II and pharmacokinetic study of this compound in patients with recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl DNA adducts, DNA repair, and hypoxanthine-guanine phosphoribosyl transferase mutations in peripheral white blood cells from patients with malignant melanoma treated with this compound and hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study of the formation and repair of O6-methylguanine in humans and rodents treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Dacarbazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (B1669748) (DTIC), an alkylating agent, has been a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma for decades. Its mechanism of action involves metabolic activation to the reactive methyltriazenoimidazole carboxamide (MTIC), which subsequently methylates DNA, leading to cytotoxicity. However, the clinical efficacy of this compound is often limited by its modest response rates and the development of resistance. This has spurred considerable research into the development of this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular pathways.

Introduction

This compound, chemically known as 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide, is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to exert its cytotoxic effects.[1][2] The activation process involves N-demethylation to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMTIC), which then decomposes to the ultimate alkylating species, the methyldiazonium ion, via the intermediate MTIC.[2] This reactive cation primarily methylates the O6 and N7 positions of guanine (B1146940) in DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[1][3]

The imidazole-4-carboxamide moiety of this compound is crucial for its biological activity, and modifications to this heterocyclic ring system, as well as the triazene (B1217601) side chain, have been extensively explored to understand and improve its therapeutic potential. This guide will systematically review these modifications and their impact on anticancer activity.

Structural Activity Relationships of this compound Analogs

The exploration of this compound's SAR has focused on modifications of both the imidazole (B134444) ring and the triazene side chain. The goal of these modifications is often to enhance metabolic stability, increase potency, and overcome resistance mechanisms.

Modifications of the Imidazole Ring

The imidazole ring of this compound is thought to play a role in the drug's transport and interaction with cellular machinery. One key aspect that has been investigated is the role of the imidazole ring's tautomerization in the drug's activity.[4]

A significant finding in this area is the synthesis and evaluation of a pyridine (B92270) analog of this compound, where the imidazole ring is replaced by a pyridine ring.[4] This modification was designed to create a non-tautomerizable form of the drug. The pyridine analog demonstrated almost twice the potency of this compound, suggesting that the dynamic tautomerization of the imidazole ring may not be essential for its cytotoxic activity and that other factors, such as electronic properties, may be more critical.[4]

| Compound | Structure | Cell Line | Assay | IC50/EC50 (µM) | Reference |

| This compound | 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide | Isolated Rat Hepatocytes | Cytotoxicity | 56 | [4] |

| B16F10 Melanoma | MTT | 1400 (µg/mL) | [1] | ||

| Ab Melanoma | XTT | ~70 | [5] | ||

| SK-MEL-30 Melanoma | MTT | 1095 | [6] | ||

| A375 Melanoma | MTT | 1113 | [7] | ||

| Pyridine Analog | 3-(3,3-Dimethyl-1-triazenyl)pyridine | Isolated Rat Hepatocytes | Cytotoxicity | 33 | [4] |

Table 1: Cytotoxic activity of this compound and its pyridine analog.

Modifications of the Triazene Side Chain

The 3,3-dimethyltriazeno moiety is the pharmacophore responsible for the alkylating activity of this compound. Modifications in this part of the molecule can significantly impact the drug's stability, metabolic activation, and ultimately, its cytotoxicity. The synthesis of various 5-(3,3-dialkyl-1-triazenyl)imidazole-4-carboxamides has been a subject of interest to explore the impact of different alkyl groups on the triazene side chain.

Further research is needed to populate this section with quantitative data on a broader range of triazene-modified analogs.

Experimental Protocols

The evaluation of this compound analogs involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and potential for further development.

Cytotoxicity Assays

The most common method to assess the cytotoxic potential of this compound analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., melanoma cell lines such as A375, B16F10, or SK-MEL-30) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., this compound).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Methylation Analysis

This compound's primary mechanism of action is DNA methylation. Therefore, assessing the extent of DNA methylation induced by its analogs is crucial. One of the gold-standard methods for quantitative methylation analysis is pyrosequencing. This technique is particularly useful for analyzing the methylation status of specific CpG sites, such as those in the promoter region of the O6-methylguanine-DNA methyltransferase (MGMT) gene, a key DNA repair enzyme that can confer resistance to alkylating agents.

Pyrosequencing Protocol for MGMT Promoter Methylation:

-

DNA Extraction and Bisulfite Conversion: Extract genomic DNA from cancer cells treated with this compound analogs. Convert the DNA using a sodium bisulfite kit, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the target region of the MGMT promoter using biotinylated primers specific for the bisulfite-converted DNA.

-

Pyrosequencing Reaction: Perform pyrosequencing on the biotinylated PCR products. The sequencing-by-synthesis method allows for the quantitative determination of the methylation percentage at each CpG site.

-

Data Analysis: Analyze the pyrograms to calculate the percentage of methylation at each CpG site within the target sequence.

Apoptosis Assays

To confirm that the cytotoxic effects of this compound analogs are mediated by apoptosis, Western blot analysis of key apoptosis-related proteins can be performed.

Western Blot Protocol for Apoptosis Markers:

-

Protein Extraction: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Analyze the band intensities to determine the expression levels of the target proteins relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound and its analogs are initiated by DNA damage, which triggers a complex signaling cascade leading to apoptosis.

This compound-Induced DNA Damage Response and Apoptosis Pathway

This compound-induced DNA methylation adducts are recognized by the DNA damage response (DDR) machinery. This activates key sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[8][9][10][11][12] These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53.[8][9][10][11][12] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too extensive, trigger apoptosis by upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bax, and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

Experimental Workflow for Evaluating this compound Analogs

The following workflow outlines the key steps in the preclinical evaluation of novel this compound analogs.

Conclusion

The structural activity relationship of this compound analogs is a critical area of research aimed at improving the therapeutic index of this important class of anticancer agents. Modifications to both the imidazole ring and the triazene side chain have demonstrated the potential to enhance cytotoxic activity. The pyridine analog of this compound, for instance, shows increased potency, highlighting the importance of the electronic properties of the heterocyclic core. A systematic approach, combining rational drug design, robust in vitro evaluation using standardized protocols for cytotoxicity, DNA methylation, and apoptosis, and a thorough understanding of the underlying signaling pathways, will be instrumental in the development of the next generation of this compound-based therapies. This guide provides a foundational framework for researchers in this field, summarizing the current state of knowledge and providing practical methodologies for future investigations.

References

- 1. The Cytotoxicity of this compound Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3-Hydroxymethyl-3-methyl-1-triazeno imidazole-4-carboxamide is a metabolite of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC, DTIC NSC-45388) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Efficacy of Electrochemotherapy with this compound on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways | bioRxiv [biorxiv.org]

Dacarbazine: A Technical Guide to its Function as a Purine Analog in DNA Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacarbazine (B1669748) (DTIC), a synthetic analog of the naturally occurring purine (B94841) precursor 5-aminoimidazole-4-carboxamide (B1664886) (AIC), remains a cornerstone in the chemotherapy of metastatic melanoma and Hodgkin's lymphoma.[1][2] Its cytotoxic effects are primarily attributed to its function as an alkylating agent following metabolic activation. However, its structural similarity to purine bases also implicates it as an inhibitor of DNA synthesis through its action as a purine analog. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its role in the disruption of DNA synthesis. The document details its metabolic activation pathway, subsequent DNA alkylation, and the cellular responses to this damage, including cell cycle arrest and apoptosis. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of key pathways are provided to support researchers and professionals in the field of drug development.

Mechanism of Action: From Prodrug to Active Alkylating Agent

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects.[1][3] This bioactivation predominantly occurs in the liver via the cytochrome P450 (CYP) enzyme system.

Metabolic Activation Pathway

The metabolic activation of this compound is a multi-step process initiated by N-demethylation, primarily catalyzed by the CYP isoenzymes CYP1A1, CYP1A2, and CYP2E1.[3] This process converts this compound into its highly reactive, unstable metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (B10788305) (MTIC). MTIC is the ultimate alkylating species responsible for the drug's anticancer activity. MTIC subsequently decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a methyl diazonium cation, which is a potent methylating agent.

References

The Genesis of a Cytotoxic Agent: A Technical History of Dacarbazine's Antineoplastic Properties

A deep dive into the discovery, preclinical and clinical development, and mechanism of action of the alkylating agent Dacarbazine (B1669748), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its journey from synthesis to clinical application.

Introduction

This compound (DTIC), a triazene (B1217601) derivative, has been a cornerstone of chemotherapy for several decades, particularly in the treatment of malignant melanoma and Hodgkin's lymphoma. Its discovery and development represent a significant chapter in the history of cancer drug development, originating from a rational drug design approach aimed at creating novel antimetabolites. This technical guide provides an in-depth exploration of the history and discovery of this compound's antineoplastic properties, detailing its synthesis, preclinical and clinical evaluation, and the elucidation of its mechanism of action.

History and Discovery

The story of this compound begins in 1959 at the Southern Research Institute in Alabama, where it was first synthesized as part of a United States federal grant-funded research program.[1] The institute had assembled a formidable cancer research team, often referred to as the "Dream Team," which included Howard Skipper, John Montgomery, Frank Schabel, and Lee Bennett.[2] This team was instrumental in the discovery of several FDA-approved anticancer drugs.[2]

The initial impetus for this compound's synthesis was the observation of marginal antitumor activity with 5-diazoimidazole-4-carboxamide (B1140617), an internal diazonium salt. In an effort to enhance this activity, a series of derivatives were created, leading to the synthesis of this compound (then known as DIC or NSC-45388). The research at Southern Research Institute encompassed the chemistry, metabolism, and biological activity of this compound and its related compounds. After years of preclinical and clinical investigation, this compound gained FDA approval in May 1975 under the brand name DTIC-Dome, initially marketed by Bayer, for the treatment of malignant melanoma.[1] It was later incorporated into the ABVD regimen for Hodgkin's lymphoma.

Synthesis

The synthesis of this compound involves a two-step process starting from 5-aminoimidazole-4-carboxamide.

Experimental Protocol: Synthesis of this compound

-

Step 1: Diazotization of 5-aminoimidazole-4-carboxamide. 5-Aminoimidazole-4-carboxamide is treated with a 20% excess of sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form 5-diazoimidazole-4-carboxamide.[3] The reaction is typically carried out at low temperatures (ice bath) to ensure the stability of the diazonium salt.

-

Step 2: Coupling with dimethylamine (B145610). The resulting 5-diazoimidazole-4-carboxamide is then reacted with anhydrous dimethylamine in a suitable solvent, such as methanol, to yield this compound.[3]

Caption: Chemical synthesis pathway of this compound.

Preclinical Studies

Early preclinical evaluation of this compound demonstrated its cytotoxic and antineoplastic activity against a variety of rodent neoplasms.

In Vitro Studies

Initial in vitro studies were crucial in identifying the cytotoxic potential of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of murine leukemia cell lines (e.g., L1210) and human melanoma cell lines (e.g., SB2, MeWo) were used.

-

Drug Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium.

-

Cell Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Cytotoxicity Assessment: Cell viability was assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting using trypan blue exclusion.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify the cytotoxic potency of this compound.

In Vivo Studies

Animal models were essential for evaluating the in vivo efficacy and toxicity of this compound.

Experimental Protocol: Murine Leukemia L1210 Model

-

Animal Model: DBA/2 mice were inoculated with L1210 leukemia cells.

-

Drug Administration: this compound was administered intraperitoneally at various doses and schedules.

-

Efficacy Endpoint: The primary endpoint was the increase in median survival time of treated mice compared to untreated controls.

-

Toxicity Assessment: Animal weight, general health, and hematological parameters were monitored to assess toxicity.

Experimental Protocol: Human Melanoma Xenograft Model

-

Animal Model: Athymic nude mice were subcutaneously implanted with human melanoma cells (e.g., Malme 3M).[4]

-

Drug Administration: Once tumors reached a palpable size, mice were treated with this compound via various routes (e.g., intramuscularly).[4]

-

Efficacy Endpoint: Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated.

-

Toxicity Assessment: Animal body weight and signs of distress were monitored.

Table 1: Summary of Preclinical Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Efficacy Endpoint | Quantitative Result |

| DBA/2 Mice | L1210 Leukemia | This compound (i.p.) | Increase in Median Survival Time | Data not available in reviewed literature |

| Nude Mice | Human Melanoma (Malme 3M) Xenograft | This compound nanoemulsion (i.m.) | Tumor Size Reduction | 61% reduction in tumor size.[3][5] |

| Nude Mice | Human Melanoma (Malme 3M) Xenograft | This compound nanoemulsion (topical) | Tumor Size Reduction | 49% reduction in tumor size.[3][5] |

| Nude Mice | Human Melanoma (Malme 3M) Xenograft | This compound nanoemulsion (i.m.) | Tumor-Free Survival (12 weeks post-treatment) | 98% of animals remained tumor-free.[3] |

Clinical Studies

The promising preclinical results led to the clinical evaluation of this compound in various cancer types.

Metastatic Melanoma

This compound became the first FDA-approved chemotherapeutic agent for metastatic melanoma.

Experimental Protocol: Pivotal Clinical Trials in Metastatic Melanoma

-

Patient Population: Patients with histologically confirmed metastatic malignant melanoma with measurable disease.

-

Treatment Regimen: this compound was administered intravenously at doses ranging from 2-4.5 mg/kg/day for 10 days every 28 days or 250 mg/m²/day for 5 days every 21 days.

-

Response Evaluation: Tumor responses were assessed using standardized criteria (e.g., RECIST), categorizing them as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).

-

Endpoints: The primary endpoint was the overall response rate (ORR = CR + PR). Secondary endpoints included duration of response, progression-free survival (PFS), and overall survival (OS).

Table 2: Clinical Efficacy of Single-Agent this compound in Metastatic Melanoma

| Study/Trial | Number of Patients | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response |

| Historical Data | N/A | Various | ~20% | 5% | 5-6 months |

Hodgkin's Lymphoma (ABVD Regimen)

This compound is a key component of the ABVD combination chemotherapy regimen, a standard of care for Hodgkin's lymphoma.

Experimental Protocol: ABVD Regimen for Hodgkin's Lymphoma

-

Patient Population: Patients with newly diagnosed Hodgkin's lymphoma.

-